1-butoxy-4-(4-chlorophenyl)phthalazine
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Overview
Description
1-Butoxy-4-(4-chlorophenyl)phthalazine is a chemical compound with the molecular formula C18H17ClN2O. It belongs to the class of phthalazine derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a butoxy group and a chlorophenyl group attached to the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butoxy-4-(4-chlorophenyl)phthalazine typically involves the following steps:
Cyclocondensation: The process begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one.
Chlorination: The resulting phthalazinone is then chlorinated using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-(4-chlorophenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced derivatives.
Substitution: The butoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction may produce phthalazine hydrides.
Scientific Research Applications
1-Butoxy-4-(4-chlorophenyl)phthalazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butoxy-4-(4-chlorophenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)phthalazin-1(2H)-one: A precursor in the synthesis of 1-butoxy-4-(4-chlorophenyl)phthalazine.
1-Chloro-4-(4-chlorophenyl)phthalazine: An intermediate in the synthesis process.
Uniqueness
This compound is unique due to the presence of both butoxy and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-butoxy-4-(4-chlorophenyl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-2-3-12-22-18-16-7-5-4-6-15(16)17(20-21-18)13-8-10-14(19)11-9-13/h4-11H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAFRAUMGSZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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